molecular formula C4H8Br2 B1584511 1,2-Dibromobutane CAS No. 533-98-2

1,2-Dibromobutane

Cat. No.: B1584511
CAS No.: 533-98-2
M. Wt: 215.91 g/mol
InChI Key: CZWSZZHGSNZRMW-UHFFFAOYSA-N
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Description

1,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2. It is a colorless liquid that is slightly soluble in water but miscible with organic solvents such as ethanol and ether. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction involves the addition of bromine (Br2) to the double bond of 1-butene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1-butene in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Elimination Reactions: It can undergo dehydrohalogenation to form butene.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include alcohols, ethers, or other substituted butanes depending on the nucleophile used.

    Elimination: The major product is butene.

Scientific Research Applications

1,2-Dibromobutane is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromobutane is unique due to its specific reactivity and the position of the bromine atoms, which allows for selective reactions in organic synthesis. Its properties make it a valuable intermediate in the production of various chemical compounds .

Properties

IUPAC Name

1,2-dibromobutane
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InChI

InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
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InChI Key

CZWSZZHGSNZRMW-UHFFFAOYSA-N
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Canonical SMILES

CCC(CBr)Br
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID90870592
Record name Butane, 1,2-dibromo-
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Molecular Weight

215.91 g/mol
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Physical Description

Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS]
Record name alpha-Butylene dibromide
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Vapor Pressure

3.1 [mmHg]
Record name alpha-Butylene dibromide
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CAS No.

533-98-2
Record name 1,2-Dibromobutane
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Record name Butane, 1,2-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges associated with the vapor phase bromination of 2-bromobutane to produce 1,2-Dibromobutane?

A1: Vapor phase bromination of 2-bromobutane to synthesize this compound presents a significant challenge due to the thermal instability of the β-bromoalkyl radical intermediate. [] At elevated temperatures, this radical readily eliminates a bromine atom, forming the corresponding alkene instead of undergoing further bromination. [] This competing allylic bromination pathway leads to a lower yield of the desired this compound and an increase in polybrominated byproducts. []

Q2: How does the choice of brominating agent affect the regioselectivity in the bromination of 1-bromobutane?

A2: The regioselectivity of bromination in 1-bromobutane, specifically the ratio of this compound to 1,3-Dibromobutane produced, is significantly influenced by the choice of brominating agent. [] While molecular bromine primarily yields this compound, indicating a preference for bromination at the more substituted carbon, alternative brominating agents like t-butyl hypobromite and bromine oxide lead to a mixture of all four possible dibromobutane isomers. [] Notably, these reagents yield less this compound than 1,3-Dibromobutane. [] This difference in selectivity highlights the potential role of anchimeric assistance and the influence of hydrogen bromide on the bromination pathway. []

Q3: Can this compound be used as a building block in organic synthesis?

A3: While not directly used as a building block, this compound serves as a precursor to reagents that are valuable in organic synthesis. For example, it can be transformed into 3-Methyl-1-(trimethylsilyl)allene (1d) through a series of reactions. [] This allenylsilane acts as a versatile three-carbon synthon, enabling [3+2] annulation reactions to construct various five-membered heterocycles. [] These include but are not limited to dihydrofurans, pyrrolines, isoxazoles, and furans. []

Q4: How is this compound utilized in electrochemical catalysis research?

A4: this compound acts as a model substrate for studying the catalytic activity and efficiency of metal phthalocyaninetetrasulfonates (MPcTS) in electrochemical dehalogenation reactions. [, ] Researchers have investigated these reactions within various media, including bicontinuous microemulsions and isotropic acetonitrile/water solutions. [, ] These studies revealed that the reaction rate is highly dependent on the microenvironment provided by the reaction media. [, ] For instance, this compound exhibited enhanced dehalogenation rates in a bicontinuous microemulsion compared to an isotropic solvent, suggesting potential preconcentration effects within the surfactant film on the electrode surface. [, ]

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